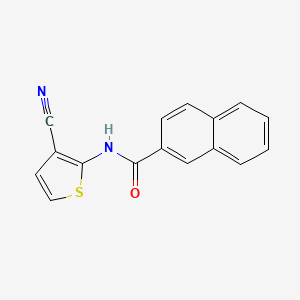![molecular formula C22H22N4O B2460982 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902028-28-8](/img/structure/B2460982.png)
3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The synthesized compounds showed promising activity where some compounds emerged as the most potent PARP-1 inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a common heterocycle nucleus used in the design of many pharmaceutical compounds . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Applications De Recherche Scientifique
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) act as novel CDK2 inhibitors. Notably, they significantly inhibit the growth of various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 exhibit the best cytotoxic activities against these cell lines, with IC50 values ranging from 6 to 99 nM .
ERβ Antagonism in Ovarian Cancer
The compound also goes by the name 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol (PHTPP) . PHTPP acts as a selective ERβ (estrogen receptor beta) antagonist. Interestingly, it enhances cell growth in ovarian cancer cell lines (SKOV3 and OV2008) that express both ERα and ERβ receptors .
Antibacterial Properties
While not extensively studied, pyrazolo[1,5-a]pyrimidines (the scaffold of our compound) have shown potential antibacterial activity. Further investigations are needed to explore their efficacy against specific bacterial strains .
Versatile Structural Modifications
The synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Researchers can fine-tune these compounds for specific applications, making them valuable building blocks in drug discovery and materials science .
N-Heterocyclic Chemistry
As a pyrazole derivative, our compound belongs to a special class of N-heterocyclic compounds. These molecules feature a heteroaromatic five-membered ring with adjacent nitrogen atoms. Such compounds play essential roles in medicinal chemistry, bioactivity, and materials science .
Dual Activity Against Cell Lines and CDK2
Compound 14 stands out due to its dual activity against cancer cell lines and CDK2. It alters cell cycle progression and induces apoptosis within HCT cells. Further investigations into its mechanism of action are warranted .
Mécanisme D'action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It plays a significant role in cell proliferation and growth .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the arrest of the cell cycle at various phases, depending on the specific derivative of the compound . For instance, some derivatives can cause cell cycle arrest at the G2/M phase, while others can induce arrest at the G1/S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By arresting the cell cycle, the compound prevents the cells from proliferating, which can be particularly beneficial in the context of cancer, where uncontrolled cell proliferation is a key problem .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the arrest of the cell cycle . In the context of cancer, this could lead to a reduction in tumor growth. Some derivatives of the compound have also been found to induce apoptosis, or programmed cell death, further contributing to their potential anticancer effects .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-14-21(23-13-12-17-8-4-3-5-9-17)26-22(25-16)19(15-24-26)18-10-6-7-11-20(18)27-2/h3-11,14-15,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMHPFSJBVJJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

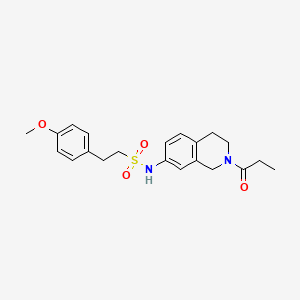
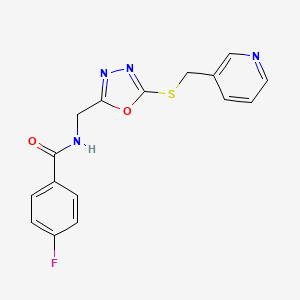
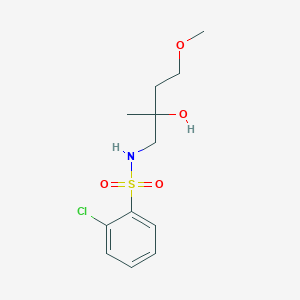
![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
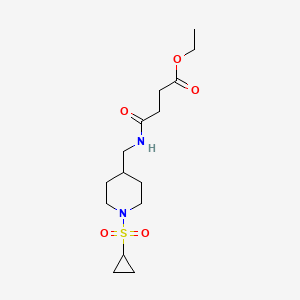
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

